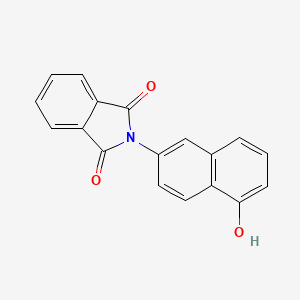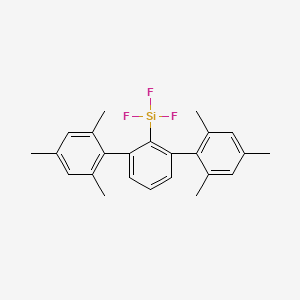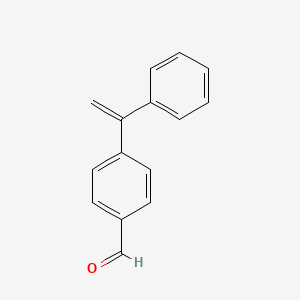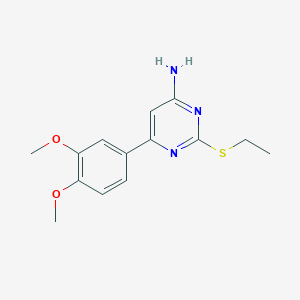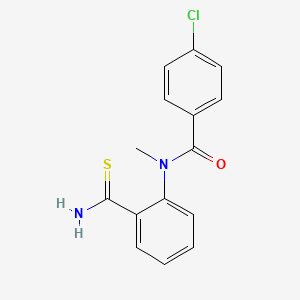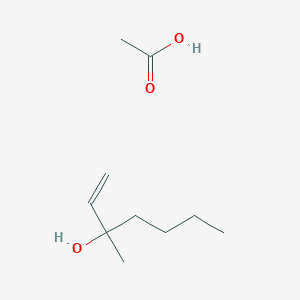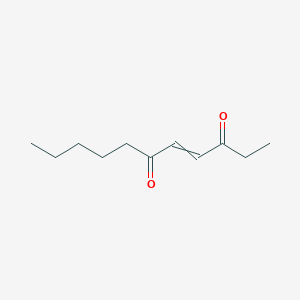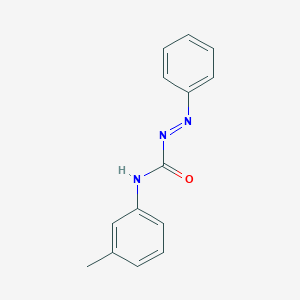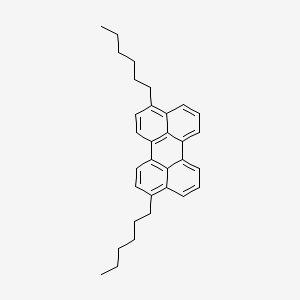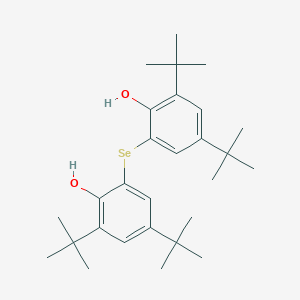![molecular formula C7H14GeO2 B14254349 Trimethyl[(2-methylacryloyl)oxy]germane CAS No. 398130-99-9](/img/structure/B14254349.png)
Trimethyl[(2-methylacryloyl)oxy]germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(2-methylacryloyl)oxy]germane is a chemical compound with the molecular formula C9H18ClNO2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a germane group attached to a methacryloyl moiety, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylacryloyl)oxy]germane typically involves the reaction of methacrylic acid with trimethylgermanium chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 25-50°C and using solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .
化学反应分析
Types of Reactions
Trimethyl[(2-methylacryloyl)oxy]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced germane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methacryloyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range-10-0°C.
Substitution: Nucleophiles such as amines or thiols; temperature range25-50°C.
Major Products Formed
Oxidation: Germane oxides.
Reduction: Reduced germane derivatives.
Substitution: Substituted germane compounds.
科学研究应用
Trimethyl[(2-methylacryloyl)oxy]germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
作用机制
The mechanism of action of Trimethyl[(2-methylacryloyl)oxy]germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and protein function .
相似化合物的比较
Similar Compounds
Methacryloxyethyltrimethyl ammonium chloride: Similar in structure but contains an ammonium group instead of a germane group.
Triethyl[(2-methylacryloyl)oxy]germane: Similar but with ethyl groups instead of methyl groups attached to the germane moiety.
Uniqueness
Trimethyl[(2-methylacryloyl)oxy]germane is unique due to the presence of the germane group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
398130-99-9 |
|---|---|
分子式 |
C7H14GeO2 |
分子量 |
202.81 g/mol |
IUPAC 名称 |
trimethylgermyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H14GeO2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 |
InChI 键 |
DJMCFMCWEQIJPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)O[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


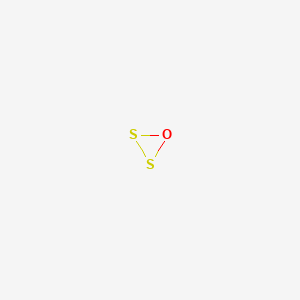
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
